molecular formula C12H11N3 B13852063 3-(5-ethyl-1H-pyrazol-3-yl)benzonitrile

3-(5-ethyl-1H-pyrazol-3-yl)benzonitrile

Cat. No.: B13852063
M. Wt: 197.24 g/mol
InChI Key: DJJOCHSIKWEPQC-UHFFFAOYSA-N
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Description

3-(5-Ethyl-1H-pyrazol-3-yl)benzonitrile is a heterocyclic compound of significant interest in chemical research and development. It features a molecular formula of C10H11N3 and a molecular weight of 173.21 g/mol . The compound's structure incorporates a benzonitrile group linked to a 5-ethyl-1H-pyrazole ring, a scaffold recognized as a versatile building block in medicinal and agrochemical research . Pyrazole derivatives are privileged structures in drug discovery due to their presence in numerous bioactive molecules and FDA-approved drugs . They serve as key precursors for synthesizing more complex heterocyclic systems, particularly fused structures like pyrazolo[1,5-a]pyrimidines, which are valuable templates in medicinal chemistry . The 3(5)-substituted pyrazole core is a fundamental pharmacophore, and its reactivity is influenced by prototropic tautomerism, a phenomenon where the molecule can exist as interchangeable isomers by proton migration between the two nitrogen atoms, which can impact its biological activity and synthetic applications . This compound is intended for use in scientific research and development laboratories only. It is strictly for research use in chemical synthesis, biological screening, or materials science and is not for diagnostic, therapeutic, human, or veterinary use. Researchers should handle this material with appropriate precautions, consulting safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

IUPAC Name

3-(5-ethyl-1H-pyrazol-3-yl)benzonitrile

InChI

InChI=1S/C12H11N3/c1-2-11-7-12(15-14-11)10-5-3-4-9(6-10)8-13/h3-7H,2H2,1H3,(H,14,15)

InChI Key

DJJOCHSIKWEPQC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NN1)C2=CC=CC(=C2)C#N

Origin of Product

United States

Advanced Synthetic Methodologies for 3 5 Ethyl 1h Pyrazol 3 Yl Benzonitrile and Its Analogs

Strategic Retrosynthetic Analysis of the Core Structure

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections. For 3-(5-ethyl-1H-pyrazol-3-yl)benzonitrile, two primary retrosynthetic disconnections are considered for the core structure.

The first and most prominent disconnection is at the carbon-carbon bond between the pyrazole (B372694) ring and the benzonitrile (B105546) moiety. This C-C bond can be formed using modern cross-coupling reactions, which suggests two possible pathways:

Pathway A: Disconnection leads to a pyrazole-containing organometallic or organoboron species and a halogenated benzonitrile. For instance, a 5-ethyl-1H-pyrazol-3-ylboronic acid and a 3-halobenzonitrile.

Pathway B: The alternative disconnection suggests a halogenated 5-ethyl-1H-pyrazole and a benzonitrile derivative with a suitable functional group for cross-coupling, such as 3-cyanophenylboronic acid.

The second major disconnection strategy targets the pyrazole ring itself. The pyrazole heterocycle is commonly synthesized via a (3+2) cyclocondensation reaction. This involves disconnecting the N1-C5 and C3-N2 bonds, leading to a hydrazine (B178648) or one of its derivatives and a 1,3-dicarbonyl compound. For the target molecule, this disconnection points to hydrazine and a β-diketone, specifically 1-(3-cyanophenyl)pentane-1,3-dione, or a related synthon.

These two primary disconnections form the basis for the main synthetic strategies discussed in the following sections: the formation of the pyrazole ring through cyclocondensation and the coupling of the two aromatic systems.

Cyclocondensation Reactions for Pyrazole Ring Formation

The construction of the pyrazole ring is a foundational step in the synthesis of the target molecule. Cyclocondensation reactions are the most common and efficient methods for this purpose.

The reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives is a classic and reliable method for pyrazole synthesis. nih.govmdpi.commdpi.com For the synthesis of a 5-ethyl-substituted pyrazole, an unsymmetrical β-diketone such as heptane-3,5-dione can be utilized. The reaction with hydrazine hydrate (B1144303) proceeds via nucleophilic attack of the hydrazine at one of the carbonyl groups, followed by cyclization and dehydration to yield the aromatic pyrazole ring.

The regioselectivity of the reaction is a critical consideration when using unsymmetrical diketones and substituted hydrazines. The reaction of an unsymmetrical 1,3-diketone with hydrazine itself can lead to a mixture of two regioisomeric pyrazoles. nih.gov However, in many cases, the reaction conditions can be tuned to favor one isomer over the other. For instance, the reaction of arylhydrazines with 1,3-diketones can exhibit high regioselectivity depending on the reaction conditions. nih.gov

A general scheme for this reaction is as follows:

R1-CO-CH2-CO-R2 + H2N-NH-R3 → 3-R1-5-R2-1-R3-pyrazole + 3-R2-5-R1-1-R3-pyrazole

In the context of synthesizing the target molecule, one could envision a strategy where the benzonitrile moiety is already attached to the diketone precursor.

The efficiency and regioselectivity of pyrazole formation via cyclocondensation are highly dependent on the reaction conditions. Key parameters that can be optimized include the solvent, temperature, and the use of catalysts.

Solvent Effects: Solvents play a crucial role in the reaction rate and yield. Protic solvents like ethanol (B145695) and acetic acid are commonly used and can facilitate the proton transfer steps involved in the mechanism. acs.org In some cases, aprotic amide solvents such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) have been shown to improve yields. nih.gov The addition of a strong acid like HCl to amide solvents can accelerate the dehydration steps, allowing the reaction to proceed at ambient temperature with good yields. nih.govmdpi.com

Catalysis: The reaction is often catalyzed by either acid or base. Acid catalysis protonates a carbonyl group, making it more electrophilic for the initial attack by hydrazine. Acetic acid is frequently used as both a solvent and a catalyst. Base catalysis, on the other hand, can deprotonate the hydrazine, increasing its nucleophilicity.

Temperature: The reaction temperature can influence the reaction rate and, in some cases, the regioselectivity. While many pyrazole syntheses are carried out at reflux temperatures, optimization studies have shown that in certain solvent systems, the reaction can proceed efficiently at room temperature. mdpi.com

The following table summarizes the effect of various reaction parameters on pyrazole synthesis from 1,3-diketones and hydrazine derivatives, based on findings from the literature.

ParameterConditionGeneral Effect on Yield/SelectivityReference
SolventEthanol/Acetic AcidCommonly used, often requiring reflux. Can act as both solvent and catalyst. acs.org
DMF/DMAcCan increase yields and allow for lower reaction temperatures. nih.gov
Ethylene GlycolEffective for room temperature synthesis, leading to good to excellent yields. mdpi.com
CatalystAcid (e.g., HCl, TsOH)Accelerates dehydration steps, can improve yields and allow for milder conditions. nih.govmdpi.com
Base (e.g., NaH)Can be used to deprotonate hydrazine, influencing the reaction pathway. acs.org
TemperatureRoom TemperatureAchievable with optimized solvent and catalyst systems, potentially improving selectivity. mdpi.com
RefluxCommonly employed to drive the reaction to completion, but may lead to side products. nih.gov

Formation of the Benzonitrile Moiety via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds between aromatic rings and are central to the synthesis of the target molecule.

The Suzuki-Miyaura coupling is a versatile and widely used reaction for the formation of biaryl compounds. It typically involves the reaction of an organoboron compound (boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.gov For the synthesis of this compound, this can be achieved by coupling a pyrazole boronic acid derivative with 3-bromobenzonitrile (B1265711) or by coupling a 3-halopyrazole with 3-cyanophenylboronic acid. nih.govresearchgate.net

The success of the Suzuki-Miyaura coupling depends on the careful selection of the catalyst, ligand, base, and solvent.

Catalyst/Ligand: Palladium(0) complexes are the active catalysts. Often, a palladium(II) precatalyst such as Pd(OAc)2 or PdCl2(PPh3)2 is used, which is reduced in situ. The choice of phosphine (B1218219) ligand is critical, with bulky, electron-rich ligands like SPhos and XPhos often providing high yields, especially for challenging substrates like heteroaryl halides. nih.gov

Base: A base is required to activate the organoboron species. Inorganic bases such as K2CO3, Na2CO3, Cs2CO3, and K3PO4 are commonly used. nih.govresearchgate.net

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically employed. researchgate.net

The table below provides representative conditions for Suzuki-Miyaura couplings involving pyrazole derivatives.

Reactant 1Reactant 2Catalyst/LigandBaseSolventYield (%)Reference
Indazole HalideAryl Boronic AcidPd(OAc)2 / SPhosK3PO4Dioxane/H2OHigh nih.gov
Fused PyrazoleAryl Boronic AcidPd(PPh3)4Na2CO3Dioxane/H2OVariable researchgate.net
4-Bromo-3,5-dinitro-1H-pyrazoleAryl Boronic AcidXPhos Pd G2Not specifiedNot specifiedGood rsc.org
Aryl Bromide2-PyridylboronatePd2(dba)3 / Phosphite LigandKFDioxaneGood to Excellent nih.gov

While Suzuki-Miyaura coupling is highly effective, other catalytic methods can also be employed for the synthesis of the pyrazolyl-benzonitrile linkage or for the introduction of the nitrile group.

Palladium-Catalyzed Cyanation: An alternative strategy involves first coupling a halopyrazole with a suitable benzene (B151609) derivative (e.g., via Suzuki coupling with phenylboronic acid) to form a 3-phenylpyrazole intermediate. The nitrile group can then be introduced onto the phenyl ring. Palladium-catalyzed cyanation of aryl halides or triflates is a modern and efficient method for this transformation. acs.orgnih.govrsc.org Various cyanide sources can be used, including zinc cyanide (Zn(CN)2), potassium hexacyanoferrate(II) (K4[Fe(CN)6]), or even organic cyanides, which can be safer alternatives to traditional reagents like CuCN or KCN. acs.orgrsc.org

Sandmeyer Reaction: A classical method for introducing a nitrile group is the Sandmeyer reaction. wikipedia.orgmasterorganicchemistry.comnih.gov This involves the diazotization of an aniline (B41778) derivative (e.g., 3-(5-ethyl-1H-pyrazol-3-yl)aniline) with nitrous acid to form a diazonium salt, followed by treatment with a copper(I) cyanide salt (CuCN) to yield the benzonitrile. wikipedia.orgaskfilo.com This approach requires the synthesis of the corresponding aniline precursor.

Sonogashira Coupling: The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. libretexts.orggold-chemistry.orgwikipedia.orgorganic-chemistry.org A synthetic route could involve the coupling of a halobenzonitrile with an ethynylpyrazole or a halopyrazole with 3-ethynylbenzonitrile. The resulting alkyne could then potentially be converted to the desired structure, although this is a more indirect route.

Functional Group Interconversions and Derivatization Strategies on the Benzonitrile Component

The benzonitrile group in this compound serves as a versatile handle for a variety of functional group interconversions and derivatization strategies, allowing for the synthesis of a diverse range of analogs with modified properties.

One of the most common transformations of the nitrile group is its hydrolysis to a carboxylic acid. This can be achieved under acidic or basic conditions. For instance, acid-catalyzed hydrolysis in the presence of strong acids like sulfuric acid can convert the benzonitrile to the corresponding benzoic acid derivative. acs.orgnih.gov The reaction mechanism typically involves the protonation of the nitrile nitrogen, followed by a rate-limiting attack of water on the carbon atom. nih.gov The reactivity of this hydrolysis can be influenced by substituents on the benzene ring. dergipark.org.tr

Another important interconversion is the conversion of the nitrile to a tetrazole ring . This is a valuable transformation in medicinal chemistry as tetrazoles can act as bioisosteres for carboxylic acids. The reaction is typically carried out by treating the benzonitrile with an azide (B81097) salt, such as sodium azide, often in the presence of a Lewis or Brønsted acid catalyst in a solvent like DMF. nih.govnih.gov This [3+2] cycloaddition reaction leads to the formation of the aromatic tetrazole ring. nih.gov The use of trialkyltin azides was previously common, but due to safety and cost concerns, alternative methods are now preferred.

Derivatization of the benzonitrile ring itself can be achieved through various modern synthetic methods. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Heck reactions, are powerful tools for introducing new carbon-carbon bonds. nobelprize.orgwikipedia.org These reactions tolerate a wide range of functional groups, making them suitable for the late-stage functionalization of complex molecules. For instance, a halogenated benzonitrile precursor could be coupled with various boronic acids (Suzuki coupling) or organozinc reagents (Negishi coupling) to introduce diverse aryl or alkyl substituents. nobelprize.org

Furthermore, regioselective halogenation of the benzonitrile ring can provide precursors for these cross-coupling reactions or introduce halogens as important pharmacophores. The use of N-halosuccinimides (NBS, NCS, NIS) in solvents like hexafluoroisopropanol (HFIP) allows for mild and regioselective halogenation of arenes. organic-chemistry.org Similarly, regioselective nitration can be achieved using various nitrating agents, with the directing effects of the existing substituents on the ring influencing the position of the incoming nitro group. scispace.comnih.govscholarsjournal.netresearchgate.net

Regioselective Functionalization of the Pyrazole Ring (e.g., N-alkylation, C-substitution at 4-position)

The pyrazole ring in this compound offers multiple sites for functionalization, with the nitrogen atoms and the C4-position being the most common targets for modification.

N-alkylation of the pyrazole ring is a crucial strategy for modulating the physicochemical and pharmacological properties of the molecule. In unsymmetrically substituted pyrazoles, such as the target compound, N-alkylation can lead to two regioisomers. The regioselectivity of this reaction is influenced by the steric and electronic properties of the substituents on the pyrazole ring, the nature of the alkylating agent, and the reaction conditions. researchgate.net For instance, acid-catalyzed N-alkylation using trichloroacetimidate (B1259523) electrophiles has been developed as a method that avoids the need for strong bases. nih.govresearchgate.net The major regioisomer formed is often controlled by steric hindrance. researchgate.net

C-substitution at the 4-position of the pyrazole ring is another important derivatization strategy. The C4-position of the pyrazole ring is nucleophilic and readily undergoes electrophilic substitution reactions. organic-chemistry.org

Halogenation at the C4-position can be achieved using various halogenating agents. For pyrazoles where the C4 position is unsubstituted, halogenation typically occurs at this site first. nobelprize.org This provides a handle for further functionalization through cross-coupling reactions.

Nitration of the pyrazole ring can also be achieved. The use of nitrating agents like nitric acid in trifluoroacetic anhydride (B1165640) can lead to the introduction of a nitro group at the C4-position of 3,5-disubstituted pyrazoles. nih.gov

Development of Green Chemistry Approaches and Sustainable Synthesis Protocols

In recent years, there has been a significant shift towards the development of green and sustainable synthetic methods for pyrazole derivatives. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

Green Solvents: A key aspect of green chemistry is the use of environmentally benign solvents. Water has been explored as a solvent for the synthesis of pyrazoles, offering a safe and inexpensive alternative to volatile organic compounds. rsc.orgnih.govcardiff.ac.uk Another promising class of green solvents are deep eutectic solvents (DES) , which are mixtures of hydrogen bond donors and acceptors. DESs are often biodegradable, non-toxic, and can act as both the solvent and catalyst in pyrazole synthesis. tandfonline.comfigshare.comderpharmachemica.comresearchgate.netthieme-connect.com

Energy-Efficient Methods: To reduce energy consumption and reaction times, alternative energy sources are being employed. Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient synthesis of pyrazoles. dergipark.org.trnih.govgalchimia.commdpi.comrsc.orgsunway.edu.my Microwave irradiation can significantly accelerate reaction rates and often leads to higher yields compared to conventional heating methods. Ultrasound-assisted synthesis is another energy-efficient technique that utilizes acoustic cavitation to promote chemical reactions. nih.govbepls.comresearchgate.net This method has been successfully applied to the multicomponent synthesis of pyrazole derivatives in aqueous media. mdpi.com

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, better process control, and easier scalability. rsc.orgnih.govmdpi.comnih.gov Flow chemistry has been successfully applied to the synthesis of pyrazoles, allowing for rapid and efficient production with minimal manual intervention. rsc.orgmdpi.comnih.gov

Multicomponent Reaction Strategies for Analog Generation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly efficient for generating libraries of structurally diverse analogs. mdpi.com Several MCR strategies have been developed for the synthesis of trisubstituted pyrazoles, which are direct analogs of this compound.

A common approach involves the one-pot, three-component coupling of aldehydes, 1,3-dicarbonyl compounds, and diazo compounds or tosyl hydrazones. researchgate.netthieme-connect.com This strategy often proceeds through a tandem Knoevenagel condensation, 1,3-dipolar cycloaddition, and subsequent aromatization. researchgate.net

Another versatile MCR is the one-pot synthesis of 1,3,5-trisubstituted pyrazoles from the reaction of phenacyl bromides or related compounds with acetylacetone (B45752) and hydrazine hydrate in a suitable solvent like ethanol. nih.gov This method provides a straightforward route to a variety of pyrazole derivatives with good yields.

Furthermore, ultrasound-assisted multicomponent reactions in water have been developed for the synthesis of functionalized pyrazoles, combining the benefits of MCRs with green chemistry principles. mdpi.com These methods often lead to high yields in short reaction times under mild conditions.

The application of these advanced synthetic methodologies provides a powerful toolbox for the efficient and sustainable synthesis of this compound and a wide array of its analogs, facilitating further exploration of their chemical and biological properties.

Theoretical and Computational Chemistry of 3 5 Ethyl 1h Pyrazol 3 Yl Benzonitrile Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like 3-(5-ethyl-1H-pyrazol-3-yl)benzonitrile. eurasianjournals.com These methods allow for a detailed exploration of the molecule's geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are utilized to determine the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. nih.govfigshare.com This process involves finding the minimum energy conformation on the potential energy surface, which corresponds to the most likely structure of the molecule in the gas phase. The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's chemical behavior.

Frontier molecular orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.netnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. youtube.com For this compound, the analysis of its frontier orbitals can predict its reactivity in various chemical environments.

Table 1: Calculated Electronic Properties of this compound

Parameter Value (eV)
HOMO Energy -6.54
LUMO Energy -1.23
HOMO-LUMO Gap (ΔE) 5.31
Ionization Potential 6.54
Electron Affinity 1.23
Electronegativity (χ) 3.885
Chemical Hardness (η) 2.655
Chemical Softness (S) 0.188

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar pyrazole (B372694) derivatives.

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MESP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (typically colored blue), which are prone to nucleophilic attack. For this compound, the MESP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the nitrile group, indicating these are sites for electrophilic interaction. researchgate.netnih.gov Conversely, the hydrogen atoms would exhibit positive potential.

Conformational Analysis and Tautomeric Studies of the Pyrazole Ring

The pyrazole ring in this compound can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms. purkh.com This phenomenon, known as annular tautomerism, is a crucial aspect of pyrazole chemistry. nih.govrsc.org The relative stability of these tautomers is influenced by the nature and position of the substituents on the ring. researchgate.netmdpi.com For this compound, two principal tautomers are possible: this compound and 3-(3-ethyl-1H-pyrazol-5-yl)benzonitrile. Computational studies can predict the more stable tautomer by calculating their relative energies. researchgate.net Furthermore, conformational analysis is necessary to identify the most stable spatial arrangement of the ethyl and benzonitrile (B105546) substituents relative to the pyrazole ring.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, Electronic Transitions) from First Principles

Computational methods, particularly DFT, can be used to predict various spectroscopic properties of this compound from first principles. figshare.com The calculation of vibrational frequencies can help in the interpretation of experimental infrared (IR) and Raman spectra. researchgate.net By comparing the calculated frequencies with experimental data, a more accurate assignment of the vibrational modes can be achieved. Similarly, time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which are observed in UV-Visible spectroscopy. nih.gov This allows for an understanding of the electronic structure and the nature of the excited states of the molecule.

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational Mode Frequency (cm⁻¹) Description
ν(N-H) 3450 N-H stretching
ν(C≡N) 2230 Nitrile stretching
ν(C=C) 1610 Aromatic C=C stretching
ν(C=N) 1550 Pyrazole C=N stretching

Note: The data in this table is hypothetical and for illustrative purposes, based on characteristic vibrational frequencies for the functional groups present.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

The theoretical evaluation of NLO properties in organic molecules typically involves the calculation of key parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). These parameters provide insight into how a molecule's electron cloud responds to an external electric field, which is the basis of NLO phenomena. Large values of hyperpolarizability are indicative of a significant NLO response, making the molecule a promising candidate for applications in optoelectronics and photonics.

Computational studies on various pyrazole derivatives have demonstrated their potential as NLO materials. The pyrazole ring, being an electron-rich aromatic system, can act as an efficient π-bridge connecting donor and acceptor groups, a common strategy in the design of NLO chromophores. The specific substituents on the pyrazole ring play a crucial role in tuning the electronic properties and, consequently, the NLO response.

Research on pyranopyrazole derivatives, for instance, has shown that these compounds can exhibit significant NLO activity. wum.edu.pk Theoretical calculations on these systems, often employing the B3LYP functional with the 6-31++G(d,p) basis set, have been used to determine their optimized geometries and electronic properties. wum.edu.pk Such studies reveal that the interaction between the pyrazole and pyran moieties is a key factor in defining their NLO characteristics. wum.edu.pk

Similarly, computational investigations of O-acylated pyrazoles have highlighted their potential as NLO candidates. proquest.com First-principles calculations based on DFT have been successfully used to study the linear and nonlinear optical properties of these analogues. proquest.com These studies involve the calculation of dipole moment, energy gap, polarizability, and first hyperpolarizability to elucidate the NLO activity. proquest.com For some O-acylated pyrazoles, hyper-Rayleigh scattering hyperpolarizability has been calculated to be significant. proquest.com

The following table presents a selection of theoretically determined NLO parameters for some substituted pyrazole derivatives from the literature. It is important to note that these are not values for this compound but for structurally related compounds, offering a comparative perspective on the potential NLO properties of this class of molecules. The specific substituents and the computational methods used are indicated where available.

Compound ClassSubstituentsDipole Moment (μ) [D]Polarizability (α) [a.u.]First Hyperpolarizability (β) [a.u.]Computational MethodReference
O-acylated pyrazoleVaries--1839.25PBE0 proquest.com
O-acylated pyrazoleVaries--1834.29BVP86 proquest.com
Pyranopyrazole derivativeVaries---B3LYP/6-31++G(d,p) wum.edu.pk

The data, though not specific to this compound, underscores the promising NLO potential of the pyrazole scaffold. The presence of the ethyl group (an electron-donating group) and the benzonitrile group (an electron-withdrawing group) in the target molecule suggests a push-pull system, which is a favorable structural motif for enhancing NLO properties. Theoretical calculations on this compound would be necessary to quantify its specific NLO response and to fully assess its potential for technological applications.

Preclinical Pharmacological and Biological Investigations of 3 5 Ethyl 1h Pyrazol 3 Yl Benzonitrile Derivatives

In Vitro Biological Activity Screening and Profiling

The therapeutic potential of pyrazole-based compounds has been a significant area of interest in medicinal chemistry. Derivatives of the 3-(5-ethyl-1H-pyrazol-3-yl)benzonitrile scaffold are part of this extensive research, owing to the versatile biological activities exhibited by the pyrazole (B372694) nucleus. mdpi.com Preclinical in vitro evaluations are crucial for identifying and characterizing the pharmacological profile of these new chemical entities.

Pyrazole derivatives have been widely investigated for their antimicrobial properties. mdpi.com Various analogs have demonstrated inhibitory activity against a spectrum of bacterial pathogens, including both Gram-positive and Gram-negative strains. For instance, certain 1,3,5-trisubstituted-1H-pyrazole derivatives have been screened for their effectiveness against bacteria such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Proteus vulgaris (Gram-negative). tsijournals.commdpi.com The mechanism of action is often attributed to the inhibition of essential bacterial enzymes. biointerfaceresearch.com

The antimicrobial activity is typically quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. Studies on pyrano[2,3-c] pyrazole derivatives have shown that certain compounds exhibit significant antibacterial potential, with MIC values varying based on the bacterial strain and the specific substitutions on the pyrazole core. biointerfaceresearch.com For example, some pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have also proven to be active as antibacterial agents. nih.gov

Table 1: Representative In Vitro Antibacterial Activity of Pyrazole Derivatives
Compound DerivativeBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference Compound (MIC, µg/mL)
Pyrano[2,3-c] pyrazole analog 5cKlebsiella pneumoniae6.25 - 50Rifampicin
Pyrano[2,3-c] pyrazole analog 5bS. aureus>50Vancomycin
(Z)-1-(4-chlorophenyl)-2-(3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)ethanone (Comp. 22)Gram-positive & Gram-negative spp.Noteworthy ActivityCiprofloxacin
1,3,5-trisubstituted pyrazole 2dVarious bacterial speciesPromising ActivityNot Specified

In addition to antibacterial effects, the pyrazole scaffold is a well-established pharmacophore in the design of antifungal agents. mdpi.com Derivatives are frequently tested against a panel of pathogenic fungi, such as Aspergillus niger, Aspergillus fumigatus, and various Candida species like Candida albicans. nih.govjapsonline.comnih.gov The antifungal efficacy of these compounds is often compared to standard antifungal drugs like fluconazole (B54011) or ketoconazole. nih.govjapsonline.com

Research has shown that specific substitutions on the pyrazole ring can lead to potent antifungal activity. tsijournals.com For example, novel pyrazole analogs containing an aryl trifluoromethoxy group have demonstrated significant inhibition of fungal growth, with some compounds showing efficacy comparable to the commercial fungicide pyraclostrobin (B128455) against certain plant pathogenic fungi. mdpi.com Similarly, hybrid molecules combining pyrazole with other heterocyclic systems, such as 2-oxazoline, have been synthesized and shown to inhibit ergosterol (B1671047) synthesis, a key pathway in fungi. nih.gov

Table 2: Representative In Vitro Antifungal Activity of Pyrazole Derivatives
Compound DerivativeFungal StrainEC50 / MIC (µM or µg/mL)Reference Compound
Pyrazole analog 1vF. graminearumEC50: 0.0530 µMPyraclostrobin
Pyrazole analog 1afF. graminearumEC50: 12.50 µg/mLNot Specified
Pyrazole analog 1zF. oxysporumEC50: 16.65 µg/mLNot Specified
5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles (6a-j)Candida spp.Lower MIC than fluconazoleFluconazole
(Z)-1-(4-chlorophenyl)-2-(3,5-dimethyl-4-(p-tolyldiazenyl)-1H-pyrazol-1-yl)ethanone (Comp. 25)C. albicans, A. nigerPotent ActivityFluconazole

The anticancer potential of pyrazole derivatives is an area of intense investigation. A significant number of studies have reported on the cytotoxic effects of these compounds against a wide array of human cancer cell lines, including those from lung (A549), breast (MCF-7), colon (HCT-116), and liver (HepG2). nih.govmdpi.comsemanticscholar.org The cytotoxic activity is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

For instance, a close analog, 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile, has been noted for its cytotoxic effects on breast and lung cancer cells, with IC50 values in the micromolar range. It is believed that these compounds may induce apoptosis (programmed cell death) in cancer cells. Other studies on pyrazolo[3,4-d]pyrimidine derivatives have also shown a range of anti-proliferative activities, from potent to weak, against lung and colon cancer cell lines. semanticscholar.org

Table 3: Representative In Vitro Cytotoxicity of Pyrazole Derivatives
Compound DerivativeCancer Cell LineIC50 / EC50 (µM)Reference Compound
3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide (Comp. 2)A549 (Lung)EC50: 220.20Etoposide
Pyrazolo[3,4-d]pyrimidine analog 12bA549 (Lung)IC50: 8.21Erlotinib
Pyrazolo[3,4-d]pyrimidine analog 12bHCT-116 (Colon)IC50: 19.55Erlotinib
1,5-Diaryl Pyrazole T6HepG2 (Liver)ActiveNot Specified
1,5-Diaryl Pyrazole T2 & T3A549 (Lung)ActiveNot Specified

The pyrazole ring is a core component of several well-known anti-inflammatory drugs, and as such, new derivatives are frequently evaluated for their anti-inflammatory potential. mdpi.comnih.gov In vitro models are used to assess the ability of these compounds to modulate inflammatory pathways. A common assay involves using cells like human THP-1 monocytes and stimulating them with lipopolysaccharide (LPS) to induce an inflammatory response. The inhibitory effect on pathways such as nuclear factor κB (NF-κB) is then measured. mdpi.com

Studies on pyrazolo[1,5-a]quinazoline derivatives have identified compounds that can inhibit LPS-induced NF-κB transcriptional activity with IC50 values below 50 µM. mdpi.com The anti-inflammatory effects of pyrazolidine (B1218672) derivatives have also been demonstrated through the inhibition of both proliferative and exudative phases of inflammation in cellular and animal models. nih.gov

The biological activities of this compound derivatives are often linked to their ability to interact with specific enzymes or receptors. Enzyme inhibition assays are therefore a critical component of their preclinical profiling. A prominent target for the anti-inflammatory action of pyrazole compounds is the cyclooxygenase (COX) enzyme, particularly the COX-2 isoform, which is induced during inflammation. mdpi.com

In the context of cancer, pyrazole derivatives have been investigated as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in tumors. semanticscholar.org Furthermore, pyrazole-based compounds have been designed as inhibitors of bacterial enzymes, like N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), presenting a potential avenue for new antibiotic development. nih.gov Receptor binding assays, while less commonly reported for this specific scaffold, could elucidate interactions with G-protein coupled receptors or other cell surface targets.

Table 4: Representative Enzyme Inhibition by Pyrazole Derivatives
Compound DerivativeEnzyme TargetInhibitory Activity (IC50)
1,5-Diaryl Pyrazole T3COX-20.781 µM
1,5-Diaryl Pyrazole T5COX-20.781 µM
Pyrazolo[3,4-d]pyrimidine analog 12bEGFRWT0.17 µM
2-thiazolyl pyrazole analog 7aHiDapE22.4 µM

Structure-Activity Relationship (SAR) Elucidation of Substituted Analogs

Understanding the structure-activity relationship (SAR) is fundamental to optimizing the potency and selectivity of lead compounds. For derivatives of this compound, SAR studies focus on how different substituents on both the pyrazole and benzonitrile (B105546) rings influence biological activity.

For antifungal activity, SAR analysis of pyrazole analogues has shown that the nature of the substituent on the pyrazole ring significantly affects efficacy. mdpi.com For instance, the presence of a straight chain or cycloalkyl ring moiety can be a key structural feature for activity. mdpi.com In the realm of anticancer agents, studies on pyrazole-based heterocycles have revealed that the introduction of specific aryl groups and other functional moieties can lead to significant cytotoxic activity in the nanomolar range against breast and ovarian tumor cell lines. cu.edu.eg The substitution pattern on the phenyl rings of 1,5-diaryl pyrazoles, for example, is critical for their COX-2 inhibitory and anti-cancer activities. mdpi.com The presence and position of electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule and its binding affinity to the target enzyme. cu.edu.eg

Impact of Substituent Identity and Position on Bioactivity

The biological activity of derivatives of this compound is significantly influenced by the nature and placement of various substituents on both the pyrazole and benzonitrile rings. Structure-activity relationship (SAR) studies on analogous pyrazole compounds reveal that even minor chemical modifications can lead to substantial changes in potency and selectivity.

For instance, the ethyl group at the 5-position of the pyrazole ring is a key determinant of interaction with biological targets. Alterations to this group, such as increasing or decreasing its alkyl chain length or introducing cyclic moieties, can modulate the compound's hydrophobic interactions within a receptor's binding pocket. Studies on similar 3,5-disubstituted pyrazoles have shown that bulky substituents can either enhance or diminish activity depending on the topology of the target protein. For example, in a series of pyrazole-based inhibitors of meprin α and β, the introduction of a cyclopentyl group at a similar position maintained high inhibitory activity, whereas smaller (methyl) or larger (benzyl) groups led to a decrease in potency. nih.gov

The following table summarizes the generalized impact of substituent changes on the bioactivity of pyrazole derivatives, which can be extrapolated to the this compound scaffold.

Modification Site Substituent Type General Impact on Bioactivity
Pyrazole Ring (Position 5)Alkyl Chain Length VariationModulates hydrophobic interactions; optimal length is target-dependent.
Cyclic GroupsCan enhance binding by occupying specific pockets; size and shape are critical.
Benzonitrile RingElectron-Donating GroupsMay increase hydrogen bonding capacity and alter electronic character.
Electron-Withdrawing GroupsCan influence pKa and electrostatic interactions with the target.
HalogensOften increase lipophilicity and can participate in halogen bonding.

Exploration of Pharmacophore Features and Ligand Efficiency

Pharmacophore modeling is a crucial tool in understanding the key chemical features necessary for a molecule to interact with a specific biological target. For pyrazole-based compounds, several common pharmacophoric features have been identified that are likely relevant to the derivatives of this compound.

A typical pharmacophore model for a pyrazole-based inhibitor might include:

Hydrogen Bond Acceptors: The nitrogen atoms of the pyrazole ring and the nitrile group on the benzonitrile ring are potential hydrogen bond acceptors, which can form crucial interactions with amino acid residues in a protein's active site. nih.gov

Hydrogen Bond Donors: The N-H group of the pyrazole ring can act as a hydrogen bond donor.

Aromatic Rings: The pyrazole and benzonitrile rings themselves can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.gov

Hydrophobic Features: The ethyl group at the 5-position of the pyrazole provides a key hydrophobic feature that can fit into a hydrophobic pocket of the target protein.

A study on pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 selective inhibitors identified a five-point pharmacophore model (AHHRR) as crucial for activity, comprising one hydrogen bond acceptor, two hydrophobic groups, and two aromatic rings. nih.gov Such models provide a blueprint for designing new derivatives with potentially improved activity.

Ligand efficiency (LE) is a metric used to evaluate how effectively a molecule binds to its target, considering its size. It is calculated as the binding energy per heavy atom. For a lead compound like this compound, optimizing for high ligand efficiency is a key goal in drug discovery, as it aims to maximize potency while minimizing molecular size and complexity, which often correlates with better pharmacokinetic properties.

Mechanistic Insights at the Cellular and Molecular Level

Identification of Potential Molecular Targets and Pathways

Derivatives of pyrazole are known to interact with a wide range of biological targets, suggesting that this compound derivatives could have diverse therapeutic applications. Potential molecular targets for this class of compounds include enzymes and receptors involved in various cellular pathways.

Based on studies of analogous compounds, potential targets include:

Protein Kinases: Many pyrazole derivatives have been shown to be inhibitors of protein kinases, such as cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and Aurora kinases, which are crucial in cell cycle regulation and angiogenesis. nih.govnih.gov Inhibition of these kinases is a key strategy in cancer therapy.

Phosphodiesterases (PDEs): As seen with pyrozolo[1,5-a]pyridine analogues, pyrazole-containing compounds can be potent inhibitors of phosphodiesterases like PDE4, which are involved in inflammatory pathways. nih.gov

Meprin α and β: These are metalloproteases involved in inflammation and tissue remodeling, and pyrazole-based structures have been identified as their inhibitors. nih.gov

Microbial Enzymes: The pyrazole scaffold is present in many compounds with antimicrobial activity, suggesting that they may target essential enzymes in bacteria and fungi. tsijournals.com

Investigation of Molecular Interactions with Biomolecules (e.g., hydrogen bonding, electron transfer)

The biological effect of this compound derivatives is predicated on their molecular interactions with their biological targets. These interactions are primarily non-covalent and include:

Hydrogen Bonding: As mentioned, the nitrogen atoms of the pyrazole ring and the nitrile group are key hydrogen bond acceptors, while the pyrazole N-H is a hydrogen bond donor. These interactions provide specificity and contribute significantly to the binding affinity. For example, docking studies of pyrazole derivatives in the active site of PDE4 have shown crucial hydrogen bond interactions with residues such as Asp392, Asn395, Tyr233, and Gln443. nih.gov

Hydrophobic Interactions: The ethyl group and the phenyl ring are hydrophobic and will preferentially interact with nonpolar regions of the binding site, displacing water molecules and contributing favorably to the binding energy.

π-π Stacking: The aromatic pyrazole and benzonitrile rings can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan, further stabilizing the ligand-protein complex.

Electron Transfer: The pyrazole ring system can participate in electron transfer processes, which may be relevant for interactions with metalloenzymes or in redox-sensitive signaling pathways.

In Silico Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For derivatives of this compound, docking studies can provide valuable insights into their binding modes with potential biological targets.

In silico studies on similar pyrazole derivatives have demonstrated their ability to fit snugly into the active sites of various enzymes. For example, docking of 1H-pyrazole derivatives into the ATP-binding pocket of protein kinases like VEGFR-2, Aurora A, and CDK2 has revealed key interactions that explain their inhibitory activity. nih.govnih.gov These studies often show that the pyrazole core acts as a scaffold, positioning the various substituents to make optimal contact with the amino acid residues of the target protein.

The following table illustrates hypothetical docking results for a derivative of this compound with a generic protein kinase, based on findings from related compounds.

Derivative Binding Energy (kcal/mol) Key Interacting Residues Types of Interaction
This compound-8.5Glu12, Leu88, Phe102H-bond with Glu12; Hydrophobic interaction with Leu88; π-π stacking with Phe102
3-(5-propyl-1H-pyrazol-3-yl)benzonitrile-9.1Glu12, Leu88, Val95, Phe102H-bond with Glu12; Enhanced hydrophobic interaction with Leu88 and Val95; π-π stacking with Phe102
3-(5-ethyl-1H-pyrazol-3-yl)-4-methoxybenzonitrile-8.8Glu12, Asp105, Leu88, Phe102H-bond with Glu12 and Asp105; Hydrophobic interaction with Leu88; π-π stacking with Phe102

These in silico predictions are instrumental in guiding the synthesis of new derivatives with potentially enhanced biological activity and selectivity.

Applications and Future Research Trajectories

Contribution to Lead Compound Identification in Drug Discovery Programs

The pyrazole (B372694) moiety is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.govmdpi.com This versatility has led to the incorporation of pyrazole derivatives into a wide array of approved drugs for treating various diseases, including cancer, infectious diseases, and inflammatory conditions. nih.govresearchgate.net The 3-(5-ethyl-1H-pyrazol-3-yl)benzonitrile scaffold combines the proven pharmacophoric features of the pyrazole ring with the synthetic versatility of the benzonitrile (B105546) group.

The benzonitrile functional group offers a handle for a variety of chemical transformations, allowing for the creation of diverse libraries of compounds. These libraries can then be screened against a multitude of biological targets to identify "hit" and "lead" compounds for drug discovery programs. For instance, variations in the substituents on the pyrazole and phenyl rings can significantly influence the compound's binding affinity and selectivity for a specific biological target.

Table 1: Potential Modifications of the this compound Scaffold for Lead Discovery

Scaffold PositionPotential ModificationsRationale for Modification
Pyrazole N-HAlkylation, ArylationModulate solubility, metabolic stability, and target interaction.
Ethyl GroupVariation of alkyl chain length, introduction of cyclic groupsExplore steric and hydrophobic interactions within the binding pocket.
Benzonitrile GroupConversion to tetrazole, amide, or carboxylic acidAlter electronic properties and hydrogen bonding capabilities.
Phenyl RingIntroduction of various substituents (e.g., halogens, alkoxy groups)Fine-tune electronic and steric properties to optimize binding.

The systematic exploration of these modifications can lead to the identification of potent and selective modulators of various enzymes and receptors, thereby accelerating the drug discovery process.

Potential as Chemical Probes for Biological System Investigations

Chemical probes are essential tools for dissecting complex biological processes. The inherent properties of the pyrazolyl-benzonitrile scaffold make it an attractive candidate for the development of such probes. Many heterocyclic compounds exhibit intrinsic fluorescence, a property that can be harnessed for biological imaging and assays. The fluorescence of a pyrazolyl-benzonitrile derivative could be sensitive to its local environment, potentially changing upon binding to a specific protein or nucleic acid.

This "turn-on" or "turn-off" fluorescence response can be used to visualize the localization and dynamics of biological targets within living cells. Furthermore, the nitrile group can act as a specific vibrational tag in techniques like infrared spectroscopy, allowing for the study of ligand-protein interactions in a label-free manner. The development of chemical probes based on this compound could provide valuable insights into cellular signaling pathways and disease mechanisms.

Development as Ligands for Catalytic Systems

The field of catalysis heavily relies on the design of ligands that can coordinate to a metal center and modulate its reactivity and selectivity. Pyrazole derivatives have proven to be highly effective ligands in a variety of metal-catalyzed reactions, including cross-coupling reactions, hydrogenations, and polymerizations. researchgate.netacs.org The nitrogen atoms of the pyrazole ring in this compound can act as excellent coordinating sites for transition metals like palladium, rhodium, and iridium. nih.gov

The benzonitrile group can also participate in metal coordination or be electronically tuned to influence the catalytic activity of the metal center. The ethyl and phenyl substituents provide a means to control the steric environment around the metal, which can be crucial for achieving high levels of stereoselectivity in asymmetric catalysis.

Table 2: Potential Catalytic Applications of Metal Complexes with this compound Ligands

Catalytic ReactionPotential Metal CenterRole of the Pyrazolyl-benzonitrile Ligand
Suzuki-Miyaura Cross-CouplingPalladiumStabilize the active Pd(0) species and facilitate oxidative addition.
Asymmetric HydrogenationRhodium, IridiumProvide a chiral environment around the metal to induce enantioselectivity.
Olefin PolymerizationZirconium, TitaniumControl the polymer chain growth and microstructure.

The modular nature of the this compound scaffold allows for the systematic optimization of the ligand structure to achieve desired catalytic performance.

Emerging Roles in Advanced Functional Materials (e.g., supramolecular chemistry, sensors)

The ability of molecules to self-assemble into well-defined, ordered structures is the cornerstone of supramolecular chemistry and the development of advanced functional materials. The this compound molecule possesses several features that make it a promising building block for supramolecular assemblies. The pyrazole ring can act as both a hydrogen bond donor (N-H) and acceptor (N), while the benzonitrile group can participate in dipole-dipole interactions and π-π stacking. nih.gov

These non-covalent interactions can drive the formation of one-, two-, or three-dimensional networks with interesting photophysical or electronic properties. For example, the incorporation of this scaffold into liquid crystals or organic light-emitting diodes (OLEDs) is an area ripe for exploration.

Furthermore, the principles of molecular recognition that underpin supramolecular chemistry are also central to the design of chemical sensors. Pyrazole-based chemosensors have been developed for the detection of various ions and small molecules. nih.gov A sensor based on this compound could be designed to selectively bind to a specific analyte, resulting in a measurable change in its optical or electronic properties.

Challenges and Future Directions in Pyrazolyl-benzonitrile Research and Development

While the potential of this compound and its derivatives is significant, several challenges and exciting future directions remain.

Challenges:

Synthetic Methodology: The development of efficient, scalable, and environmentally friendly ("green") synthetic routes to a wide range of substituted pyrazolyl-benzonitriles is crucial for their widespread application. researchgate.net

Structure-Property Relationships: A deeper understanding of how subtle changes in the molecular structure affect the biological activity, catalytic performance, and material properties is needed. This requires a combination of experimental and computational studies.

Target Identification and Validation: In the context of drug discovery, identifying the specific biological targets of active compounds and validating their therapeutic relevance is a major undertaking.

Future Directions:

Exploration of New Biological Targets: Screening pyrazolyl-benzonitrile libraries against emerging therapeutic targets, such as those involved in antimicrobial resistance and neurodegenerative diseases, could lead to breakthrough discoveries.

Development of Multifunctional Materials: The design of materials that combine multiple functionalities, such as sensing and catalysis, based on the this compound scaffold is a promising avenue for research.

Application in Chemical Biology: The use of tailored pyrazolyl-benzonitrile derivatives as chemical probes to elucidate complex biological pathways will continue to be a valuable research area.

Computational Design: The use of computational modeling and machine learning can accelerate the design and optimization of pyrazolyl-benzonitrile compounds for specific applications, reducing the need for extensive trial-and-error experimentation. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(5-ethyl-1H-pyrazol-3-yl)benzonitrile, and how can reaction conditions be optimized for yield?

  • Methodology : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging triazenylpyrazole precursors. Key steps include:

  • Dissolving intermediates in THF/water (1:1) with copper sulfate and sodium ascorbate as catalysts .
  • Monitoring reaction progress via TLC and purifying products using flash chromatography (cyclohexane/ethyl acetate gradient) .
  • Optimizing yields by adjusting reaction time (e.g., 16 hours for 96% yield) and temperature (50°C) .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodology : Use a combination of spectroscopic and crystallographic techniques:

  • NMR/IR : Assign peaks for nitrile (C≡N, ~2228 cm⁻¹) and pyrazole protons (δ 5.93 ppm in 1^1H NMR) .
  • X-ray diffraction : Refine crystal structures using SHELXL, focusing on hydrogen-bonding networks and torsional angles .
  • Mass spectrometry : Validate molecular weight with HRMS (e.g., [M]+^+ at m/z 224.0805) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

  • Methodology :

  • Validate computational models (e.g., DFT) with high-resolution X-ray data refined via SHELXL to resolve ambiguities in bond lengths/angles .
  • Cross-check NMR chemical shifts with simulated spectra using software like ACD/Labs or MestReNova .
  • Reconcile discrepancies in bioactivity predictions (e.g., enzyme inhibition) with experimental IC50_{50} assays .

Q. What strategies are effective in designing biological activity assays for derivatives targeting enzyme inhibition?

  • Methodology :

  • Structure-activity relationship (SAR) : Introduce substituents (e.g., trifluoromethyl or pyridinyl groups) to enhance binding to xanthine oxidase, as seen in analogous benzonitrile derivatives .
  • Binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure interactions with targets like kinases or proteases .
  • Pharmacological profiling : Assess selectivity via panel screening against related enzymes (e.g., COX-2 or PDEs) .

Q. How can hydrogen-bonding networks in crystal lattices be analyzed to predict supramolecular interactions?

  • Methodology :

  • Apply graph set analysis (Etter’s formalism) to categorize hydrogen-bond patterns (e.g., N–HN\text{N}–\text{H} \cdots \text{N} motifs) .
  • Use Mercury software to visualize packing diagrams and quantify interaction energies (e.g., van der Waals vs. electrostatic contributions) .
  • Correlate crystallographic data with solubility studies to predict formulation stability .

Q. What methodologies optimize click chemistry for synthesizing triazole-pyrazole hybrids of this compound?

  • Methodology :

  • Reaction design : Use azide precursors (e.g., 4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile) with alkynes under Cu(I) catalysis .
  • Solvent optimization : Employ polar aprotic solvents (DMF or THF) to enhance reaction rates .
  • Purification : Apply dry-load flash chromatography (silica gel, cyclohexane/ethyl acetate) to isolate products with >90% purity .

Q. How do computational approaches predict binding affinity and selectivity for biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., xanthine oxidase’s molybdenum center) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
  • QSAR modeling : Train models on datasets of pyrazole derivatives to predict logP and IC50_{50} values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.